molecular formula C26H25N3O4 B12006913 3-Hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one CAS No. 384369-66-8

3-Hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12006913
CAS No.: 384369-66-8
M. Wt: 443.5 g/mol
InChI Key: YJPYTHLOLBTEHK-ZNTNEXAZSA-N
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Description

3-Hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Pyridin-3-yl Groups: The pyridin-3-yl groups can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of pyridine reacts with a halogenated precursor.

    Attachment of the Benzoyl Group: The benzoyl group can be attached via a Friedel-Crafts acylation reaction, using an acyl chloride and a Lewis acid catalyst.

    Hydroxylation: The hydroxyl group can be introduced through a selective oxidation reaction, using reagents such as osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde, depending on the reaction conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide, or chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or hydrogenation with a palladium catalyst.

    Substitution: Halogenated reagents, Grignard reagents, or organolithium compounds.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various functionalized aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential

Industry

In industry, this compound could be used in the development of new materials. Its multiple functional groups could allow for the creation of polymers or other advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one: Similar structure but with a methoxy group instead of an isopropoxy group.

    3-Hydroxy-4-(4-ethoxybenzoyl)-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one: Similar structure but with an ethoxy group instead of an isopropoxy group.

Uniqueness

The uniqueness of 3-Hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one lies in its specific combination of functional groups

Properties

CAS No.

384369-66-8

Molecular Formula

C26H25N3O4

Molecular Weight

443.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(2-methyl-4-propan-2-yloxyphenyl)methylidene]-5-pyridin-3-yl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H25N3O4/c1-16(2)33-20-8-9-21(17(3)12-20)24(30)22-23(19-7-5-11-28-14-19)29(26(32)25(22)31)15-18-6-4-10-27-13-18/h4-14,16,23,30H,15H2,1-3H3/b24-22+

InChI Key

YJPYTHLOLBTEHK-ZNTNEXAZSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC(C)C)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CN=CC=C4)/O

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CN=CC=C4)O

Origin of Product

United States

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